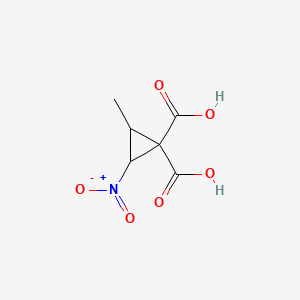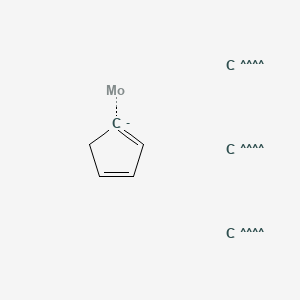
ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl(cyclopentadienyl)nickel(II) 97 is an organometallic compound with the empirical formula C8H10Ni. It is a dark purple liquid that is sensitive to air and moisture. This compound is known for its unique structure, where the nickel atom is coordinated to both an allyl group and a cyclopentadienyl ring. This coordination imparts distinct chemical properties, making it a valuable compound in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl(cyclopentadienyl)nickel(II) 97 typically involves the reaction of nickel(II) chloride with cyclopentadienyl sodium and allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
NiCl2+CpNa+AllylMgBr→CpNi(Allyl)+NaCl+MgBrCl
Where Cp represents the cyclopentadienyl ring. The reaction is usually conducted in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Allyl(cyclopentadienyl)nickel(II) 97 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to maintain product quality. The use of automated systems for reagent addition and product isolation helps in achieving consistent yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl(cyclopentadienyl)nickel(II) 97 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The allyl and cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, and other organic ligands
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) complexes.
Substitution: Various nickel complexes with different ligands
Applications De Recherche Scientifique
Allyl(cyclopentadienyl)nickel(II) 97 has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds
Mécanisme D'action
The mechanism of action of Allyl(cyclopentadienyl)nickel(II) 97 involves the coordination of the nickel center to the allyl and cyclopentadienyl ligands. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include:
Ligand Exchange: The compound can undergo ligand exchange reactions, where the allyl or cyclopentadienyl ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These processes are crucial in catalytic cycles involving nickel complexes
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Bis(cyclopentadienyl)cobalt(II)
Uniqueness
Allyl(cyclopentadienyl)nickel(II) 97 is unique due to its dual coordination to both an allyl group and a cyclopentadienyl ring. This dual coordination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications. Compared to similar compounds, it offers a unique combination of catalytic activity and stability, which is valuable in both research and industrial settings .
Propriétés
Numéro CAS |
12107-46-9 |
|---|---|
Formule moléculaire |
C8H10Ni |
Poids moléculaire |
164.86 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;nickel(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
Clé InChI |
DOYIBAKSKZZYPC-UHFFFAOYSA-N |
SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
SMILES canonique |
[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













